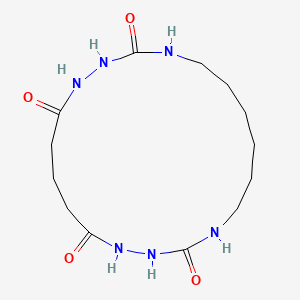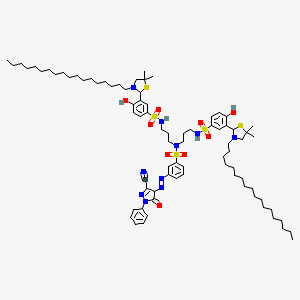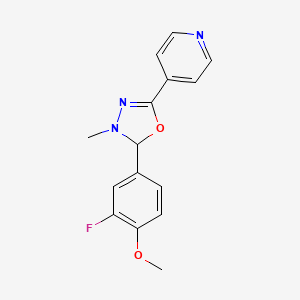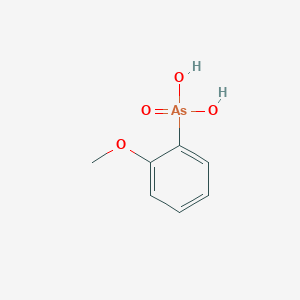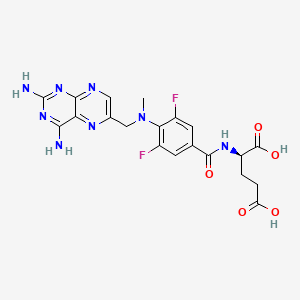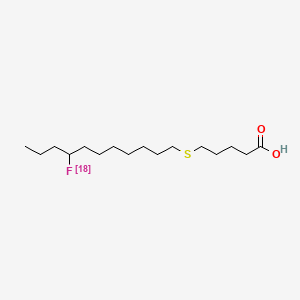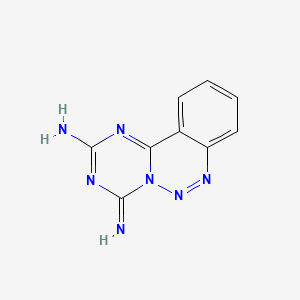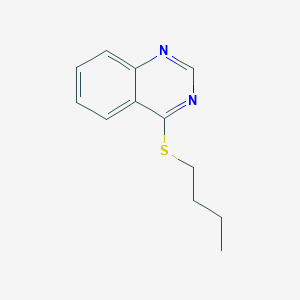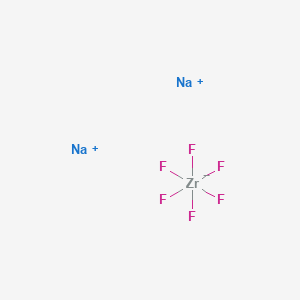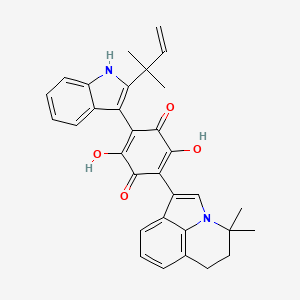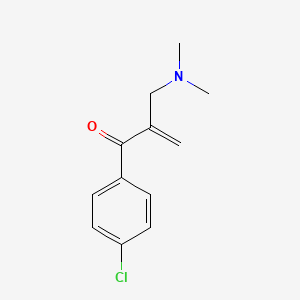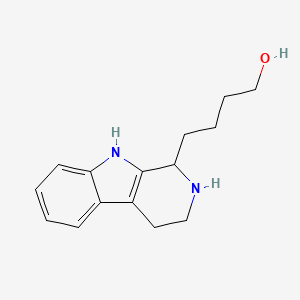
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol is a chemical compound that belongs to the class of tetrahydropyridoindolesIt has been studied for its ability to modulate estrogen receptors, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted indole derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involving estrogen receptors.
Medicine: Explored as a potential anti-cancer agent due to its ability to modulate estrogen receptors and inhibit cancer cell proliferation.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol involves its interaction with estrogen receptors. By binding to these receptors, the compound can modulate their activity, leading to the inhibition of cancer cell growth. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole: Known for its anti-tumor activity and used in similar applications.
1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole: Employed in alkaloid synthesis and studies on neurodegenerative diseases.
Uniqueness
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol is unique due to its specific structure, which allows it to effectively modulate estrogen receptors. This makes it particularly valuable in the development of targeted cancer therapies .
Properties
CAS No. |
94071-13-3 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-ol |
InChI |
InChI=1S/C15H20N2O/c18-10-4-3-7-14-15-12(8-9-16-14)11-5-1-2-6-13(11)17-15/h1-2,5-6,14,16-18H,3-4,7-10H2 |
InChI Key |
JGXRNUZQPOXGCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



